An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trimethoxybenzaldehyde is a pivotal organic compound, widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3][4][5] Its unique molecular structure, featuring a benzaldehyde core with three methoxy groups, imparts specific chemical reactivity that is instrumental in the construction of complex therapeutic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5-Trimethoxybenzaldehyde, complete with detailed experimental protocols for their determination and a summary of its crucial role in synthetic chemistry.
Physical Properties
3,4,5-Trimethoxybenzaldehyde is a light yellow, crystalline solid at room temperature.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 3,4,5-Trimethoxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [6] |
| Molecular Weight | 196.20 g/mol | [7] |
| Appearance | Light yellow solid/flakes | [1][7] |
| Melting Point | 72-75 °C | [6][8] |
| Boiling Point | 163-165 °C at 10 mmHg | [8] |
| Density | 1.367 g/cm³ | [1] |
| Solubility | Slightly soluble in water. Soluble in methanol (0.1 g/mL). | [1] |
| Vapor Pressure | 0.00113 mmHg | [7] |
Chemical Properties and Reactivity
The chemical behavior of 3,4,5-Trimethoxybenzaldehyde is dictated by the presence of the aldehyde functional group and the electron-donating methoxy groups on the aromatic ring.
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Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid.
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Reduction: Can be reduced to the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol.
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Condensation Reactions: Readily participates in condensation reactions, such as the Knoevenagel and aldol condensations, which are crucial for forming carbon-carbon bonds in synthetic pathways.
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Reductive Amination: Can react with amines to form imines, which can be subsequently reduced to form substituted amines.
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Aromatic Ring Reactivity: The three methoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This electronic enrichment of the benzene ring influences its reactivity in various synthetic transformations.
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Stability: The compound is stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3,4,5-Trimethoxybenzaldehyde.
Table 2: Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are observed. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons are present. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, and C-O stretches of the methoxy groups are prominent. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z corresponding to the molecular weight of the compound. |
| UV-Vis Spectroscopy | Exhibits absorption maxima in the ultraviolet region, characteristic of aromatic aldehydes. |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and chemical properties of 3,4,5-Trimethoxybenzaldehyde.
Melting Point Determination
Objective: To determine the temperature range over which the solid 3,4,5-Trimethoxybenzaldehyde transitions to a liquid.
Methodology:
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A small, finely powdered sample of 3,4,5-Trimethoxybenzaldehyde is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid 3,4,5-Trimethoxybenzaldehyde equals the atmospheric pressure.
Methodology:
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A small amount of the sample is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
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The apparatus is heated in a suitable heating bath.
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The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.
Density Measurement
Objective: To determine the mass per unit volume of 3,4,5-Trimethoxybenzaldehyde.
Methodology (Pycnometer Method):
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The mass of a clean, dry pycnometer is determined.
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The pycnometer is filled with a liquid of known density (in which the sample is insoluble) and weighed.
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The pycnometer is emptied, dried, and a known mass of 3,4,5-Trimethoxybenzaldehyde is added.
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The pycnometer is then filled with the same liquid and weighed again.
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The volume of the displaced liquid, and thus the volume of the sample, can be calculated, allowing for the determination of the sample's density.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of 3,4,5-Trimethoxybenzaldehyde in various solvents.
Methodology:
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A small, known amount of 3,4,5-Trimethoxybenzaldehyde (e.g., 10 mg) is placed in a test tube.
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A known volume of the solvent (e.g., 1 mL of water, methanol, ethanol, etc.) is added incrementally with agitation.
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The mixture is observed for dissolution. If the solid dissolves completely, it is considered soluble.
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For quantitative analysis, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.
Spectroscopic Analysis
4.5.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of 3,4,5-Trimethoxybenzaldehyde.
Methodology:
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A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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The NMR tube is placed in the spectrometer.
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The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
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The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure.
4.5.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,4,5-Trimethoxybenzaldehyde.
Methodology (KBr Pellet Technique):
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A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
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The mixture is pressed into a thin, transparent pellet using a hydraulic press.
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The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
4.5.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,4,5-Trimethoxybenzaldehyde.
Methodology (Electron Ionization - EI):
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A small amount of the sample is introduced into the mass spectrometer.
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The sample is vaporized and then ionized by a high-energy electron beam.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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A mass spectrum is generated, showing the relative abundance of each ion.
4.5.4 UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths at which 3,4,5-Trimethoxybenzaldehyde absorbs light in the ultraviolet and visible regions.
Methodology:
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A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol or hexane).
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The solution is placed in a quartz cuvette.
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The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
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The wavelength(s) of maximum absorbance (λmax) are identified.
Role in Drug Development: Synthesis of Trimethoprim
3,4,5-Trimethoxybenzaldehyde is a critical starting material for the synthesis of Trimethoprim, a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[4] The synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde is a multi-step process that highlights the utility of this intermediate in constructing complex heterocyclic structures.
A generalized workflow for the synthesis of Trimethoprim starting from 3,4,5-Trimethoxybenzaldehyde is depicted below. One common route involves the condensation of 3,4,5-Trimethoxybenzaldehyde with a suitable active methylene compound, followed by cyclization with guanidine.[9]
Caption: A simplified workflow for the synthesis of Trimethoprim.
Conclusion
3,4,5-Trimethoxybenzaldehyde possesses a well-defined set of physical and chemical properties that make it an invaluable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, centered around the aldehyde functionality and the activated aromatic ring, allows for its incorporation into a diverse range of complex molecules. A thorough understanding of its characteristics and the analytical methods for their determination is fundamental for its effective utilization in research and development. The continued importance of drugs like Trimethoprim ensures that 3,4,5-Trimethoxybenzaldehyde will remain a compound of significant interest to the scientific community.
References
- 1. dsir.gov.in [dsir.gov.in]
- 2. nbinno.com [nbinno.com]
- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
